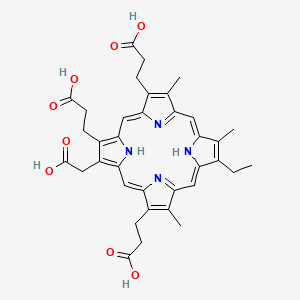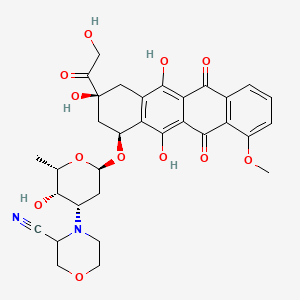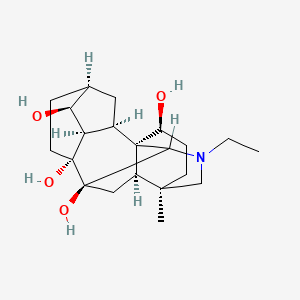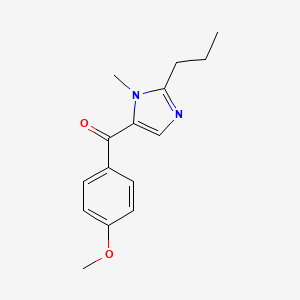![molecular formula C25H28N6O3 B1205988 6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1205988.png)
6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Mosquito Larvicidal Activity
A study by Rajanarendar et al. (2010) synthesized a series of compounds similar to the chemical and tested their antimicrobial and antifungal activities. They demonstrated good antibacterial and antifungal activity, comparable to standard antibiotics. Additionally, some compounds showed lethal effects on mosquito larvae.
Psycho- and Neurotropic Profiling
In a study by Podolsky et al. (2017), novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which are structurally related to the chemical of interest, showed specific sedative effects and considerable anti-amnesic activity. These compounds are of interest for further studies as potential psychoactive compounds.
Synthesis and Fluorescence Studies
Khan and Asiri (2016) investigated 2-Amino - 4 - [4 - (dimethylamino) phenyl] - 8 - methoxy-5, 6 - dihydrobenzo [h] quinoline-3-carbonitrile, a compound structurally related to the chemical . They studied its interaction with colloidal silver nanoparticles and surfactants, revealing its potential in fluorescence quenching applications (Khan & Asiri, 2016).
Anticancer Activity
In research by Castro-Castillo et al. (2010), lakshminine and related oxoisoaporphine alkaloids, which share a structural similarity with the compound , were synthesized and evaluated for their antiproliferative activity against human solid tumor cell lines.
ATM Kinase Inhibition
Degorce et al. (2016) discovered a novel series of 3-quinoline carboxamides, structurally akin to the compound , as potent and selective inhibitors of ATM kinase. These compounds showed potential in probing ATM inhibition in vivo, which is relevant for cancer research (Degorce et al., 2016).
Steroid 5alpha Reductases Inhibition
A study by Baston et al. (2000) on 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines, structurally related to the compound , showed that they are inhibitors of steroid 5alpha reductases. This property could have implications in hormone-related conditions.
Eigenschaften
Produktname |
6-methoxy-3-[[2-oxolanylmethyl-[[1-(phenylmethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one |
|---|---|
Molekularformel |
C25H28N6O3 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
3-[[(1-benzyltetrazol-5-yl)methyl-(oxolan-2-ylmethyl)amino]methyl]-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C25H28N6O3/c1-33-21-9-10-23-19(13-21)12-20(25(32)26-23)15-30(16-22-8-5-11-34-22)17-24-27-28-29-31(24)14-18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,22H,5,8,11,14-17H2,1H3,(H,26,32) |
InChI-Schlüssel |
GJMNUJOXQRUNPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3CCCO3)CC4=NN=NN4CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(3R)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-5-hydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1205921.png)

![Methyl 8-methyl-3-(3-phenylprop-2-enoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1205926.png)

